molecular formula C10H10O2S B11663464 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one

Cat. No.: B11663464
M. Wt: 194.25 g/mol
InChI Key: FLXYAARDDKWMSF-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound features a cyclohex-2-en-1-one core, a common scaffold in medicinal and agrochemical research, substituted with a 3-hydroxy group and a thiophen-2-yl moiety at the 5-position. The integration of the electron-rich thiophene ring with the enone system makes this compound a valuable intermediate for synthesizing more complex, bioactive molecules. Its structure is of significant interest in herbicide research, as it serves as a key synthon in the development of novel agrochemicals . Specifically, this compound and its derivatives have been investigated in the context of selective herbicides, such as those based on tetrazolinone chemistry . The enaminone-like structure of similar cyclohex-2-en-1-one derivatives is also known to be a versatile building block for creating heterocyclic compounds with prominent biological activities, which may include antibacterial, antitumor, and anti-inflammatory properties . Researchers utilize this compound for its potential to interact with various biological targets due to its hybrid pharmacophore structure. It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H10O2S/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7,11H,4-5H2

InChI Key

FLXYAARDDKWMSF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Synthesis

The one-pot condensation of aldehydes, thiophenol derivatives, and 1,3-cyclohexanediones represents a robust strategy for synthesizing 3-hydroxy-5-arylcyclohex-2-en-1-one analogs. For example, 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone was synthesized using p-dodecylbenzene sulfonic acid (DBSA) under ultrasound irradiation. Adapting this method for 3-hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one would involve:

  • Reacting thiophene-2-carbaldehyde with 1,3-cyclohexanedione (or its 5,5-dimethyl variant) in a 1:2 molar ratio.

  • Employing DBSA (10 mol%) in ethanol/water (1:1) under ultrasound (40 kHz, 60°C).

  • Achieving yields >85% within 2–4 hours, as reported for analogous arylthioether derivatives.

Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces activation energy. Comparative studies show ultrasound reduces reaction times by 50% compared to conventional heating.

g-C₃N₄·SO₃H Ionic Liquid-Catalyzed Synthesis

Graphitic carbon nitride functionalized with sulfonic acid groups (g-C₃N₄·SO₃H) has emerged as a recyclable catalyst for Knoevenagel–Michael reactions. In a representative protocol:

  • Catalyst preparation : Sulfonation of g-C₃N₄ (derived from urea pyrolysis) with chlorosulfonic acid.

  • Reaction conditions : Thiophene-2-carbaldehyde (1 mmol), 1,3-cyclohexanedione (2 mmol), and g-C₃N₄·SO₃H (15 mg) in ethanol/water (1:1) at 80°C for 3 hours.

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol yield the product.

This method achieves >90% conversion with a turnover frequency (TOF) of 30 h⁻¹, outperforming homogeneous acids like H₂SO₄. The catalyst retains 95% activity after six cycles, as confirmed by FT-IR and XRD.

Transition Metal-Catalyzed Approaches

Cobalt-Catalyzed Allylic Alkylation

Cobalt hydride (CoH) catalysis enables the coupling of thiophene-containing olefins with 1,3-diketones. A modified protocol from involves:

  • Catalyst system : [Co]-1 (3 mol%), TMFP-BF₄ (20 mol%), and TMDSO (4.0 equiv) in toluene.

  • Substrates : Thiophen-2-yl ethylene and 1,3-cyclohexanedione.

  • Conditions : Room temperature, 12 hours under N₂ atmosphere.

This method affords the product in 65–75% yield with excellent regioselectivity (>20:1). Mechanistic studies suggest a CoH-mediated hydrogen atom transfer (HAT) followed by conjugate addition.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Reaction TimeKey Advantages
Three-componentDBSA85–902–4 hUltrasoundspeed, no chromatography
g-C₃N₄·SO₃HIonic liquid90–953 hRecyclable catalyst, high TOF
CoH catalysisCobalt complex65–7512 hRegioselective, broad substrate scope

The g-C₃N₄·SO₃H method offers the highest efficiency and sustainability, while CoH catalysis provides unique selectivity for complex substrates.

Structural Characterization and Validation

Critical spectroscopic data for this compound analogs include:

  • ¹H NMR : A singlet at δ 4.62–5.16 ppm for the methine bridge proton.

  • ¹³C NMR : Carbonyl signals at δ 195–205 ppm and aromatic carbons at δ 120–140 ppm.

  • IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3200 cm⁻¹ (O-H).

X-ray crystallography of 5,5-dimethyl analogs confirms the enolized β-diketone structure, with bond lengths of 1.28 Å (C=O) and 1.40 Å (C-O) .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis, allowing chemists to construct more complex molecules. Its unique structure facilitates various chemical reactions, making it valuable in developing new compounds with diverse functionalities.

Pharmaceutical Development

Research has indicated that 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one possesses potential therapeutic properties. It has been explored for its anti-inflammatory and antinociceptive effects, suggesting its applicability in developing pain-relief medications.

Case Study: Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit nitric oxide production in specific cell lines, indicating its potential as an anti-inflammatory agent. This mechanism is critical for developing drugs targeting inflammatory diseases.

Material Science

The compound's electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to conduct electricity while maintaining stability under various conditions is advantageous for these applications.

Comparison with Similar Compounds

Key Observations :

  • Thiophen-2-yl vs. Thian-3-yl/Tetrahydropyran-4-yl: The thiophene group in the target compound is sulfur-aromatic, while thian-3-yl (tetrahydrothiopyran) and tetrahydropyran-4-yl are saturated heterocycles.
  • Substituent at Position 2 : The absence of an imine or imidoyl group in the target compound distinguishes it from herbicidal analogs. These substituents in profoxydim, cycloxydim, and tralkoxydim are critical for ACCase inhibition .

Physicochemical Properties

Molecular Weight and Formula

Compound Name Molecular Formula Average Mass (g/mol) Monoisotopic Mass (g/mol)
This compound C₁₁H₁₀O₂S 206.26 206.0402
Tralkoxydim C₂₀H₂₇NO₃ 329.44 329.1991
Cycloxydim C₁₇H₂₆NO₃S 324.46 324.1630

Key Observations :

  • The target compound has a lower molecular weight compared to herbicidal analogs, likely due to simpler substituents. This may enhance solubility but reduce persistence in soil .

Biological Activity

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antioxidant properties, interactions with biological molecules, and therapeutic potentials, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a cyclohexene backbone with a hydroxyl group and a thiophenyl substitution, which contributes to its reactivity and biological properties. Its molecular formula is C10_{10}H9_{9}OS, indicating the presence of both sulfur and oxygen atoms that play crucial roles in its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A comparative study showed that this compound has an IC50_{50} value of 28.23 μg/mL against ABTS radical scavenging activity, which is superior to ascorbic acid's IC50_{50} of 30.23 μg/mL . The antioxidant activity is attributed to the presence of the hydroxyl group, which can donate electrons to free radicals.

CompoundIC50_{50} (μg/mL)Reference
This compound28.23
Ascorbic Acid30.23

The mechanism through which this compound exhibits its biological activity involves interactions with various enzymes and proteins. Molecular docking studies suggest that it binds effectively to cytochrome c peroxidase, forming stable interactions that enhance its antioxidant capacity .

Neuroprotective Effects

In studies examining neuroprotective effects, derivatives of compounds similar to this compound have shown promise in models of Parkinson's disease (PD). For instance, Prottremine, which shares structural similarities, demonstrated significant antiparkinsonian activity and was able to protect dopamine neurons from toxin-induced death . This suggests potential therapeutic applications for the thiophenyl-substituted compound in neurodegenerative disorders.

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods, including Claisen rearrangement and palladium-catalyzed reactions. These synthetic routes allow for modifications that can enhance biological activity or selectivity against certain targets .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the unique combination of functional groups in this compound contributes to its distinct biological profile. For example:

Compound NameStructural FeaturesBiological Activity
3-Hydroxy-cyclohexanoneHydroxyl group on cyclohexanoneLimited activity
5-(Thiophen-2-yl)-cyclohexanoneThiophenyl group without hydroxylModerate activity
3-Hydroxy-5-(thiophen-2-yl)-cyclohexanoneHydroxyl + thiophenyl substitutionHigh antioxidant activity

This table illustrates how variations in structure can significantly influence biological efficacy.

Q & A

Q. What established synthetic routes are available for 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer: Common synthetic approaches include condensation reactions between thiophene derivatives and cyclohexenone precursors, often involving catalytic acid/base conditions. For structural confirmation, use:
  • X-ray crystallography with refinement via SHELX software to resolve bond lengths and angles .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify regiochemistry and hydrogen bonding .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

  • Methodological Answer:
  • Chromatographic methods : HPLC or TLC with UV/fluorescence detection to monitor degradation products .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability .
  • Spectroscopic tracking : Periodic FT-IR or NMR to detect hydrolytic or oxidative changes, especially under acidic/alkaline conditions .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer:
  • Refer to hazard classifications (e.g., H317 for skin sensitization ).
  • Use PPE (gloves, goggles), work in a fume hood, and store in inert atmospheres to minimize oxidation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically resolved?

  • Methodological Answer:
  • Cross-validation : Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions to isolate variables like solvent/pH effects .
  • Computational alignment : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify binding discrepancies .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate inter-study variability in dose-response curves .

Q. What strategies optimize the reaction yield and selectivity during synthesis, particularly for stereoisomers?

  • Methodological Answer:
  • Catalyst screening : Test chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantiomeric excess .
  • Solvent optimization : Use polarity maps (e.g., Kamlet-Taft parameters) to balance reaction kinetics and thermodynamic control .
  • In situ monitoring : Employ Raman spectroscopy or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate its mechanism of action?

  • Methodological Answer:
  • Hybrid workflow :

Perform molecular dynamics simulations (e.g., GROMACS) to predict binding conformations .

Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .

Use mutagenesis studies on target proteins (e.g., enzymes) to confirm critical docking-predicted residues .

Q. What advanced crystallographic techniques address challenges in resolving high-resolution structures of this compound?

  • Methodological Answer:
  • Twinning analysis : Use SHELXL for deconvoluting twinned data via HKLF5 refinement .
  • High-pressure cryocooling : Minimize crystal disorder during X-ray diffraction data collection .
  • Complementary validation : Cross-check with electron density maps (e.g., OMIT maps) and Hirshfeld surface analysis to confirm hydrogen bonding networks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Methodological Answer:
  • Assay standardization : Calibrate using positive controls (e.g., known inhibitors) and normalize data to cell viability controls .
  • Structural benchmarking : Compare crystallographic data (e.g., bond angles in active sites) to rule out polymorphic variations .
  • Machine learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict outliers and identify confounding factors .

Structural and Mechanistic Insights

Q. What techniques are critical for characterizing tautomeric or stereoisomeric forms of this compound?

  • Methodological Answer:
  • Dynamic NMR : Detect tautomeric equilibria via variable-temperature ¹H NMR .
  • Vibrational circular dichroism (VCD) : Resolve enantiomers by analyzing chiroptical properties .
  • Quantum mechanical calculations : Use Gaussian or ORCA to model tautomeric energy barriers and predict dominant forms .

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